7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a thiadiazole ring, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the fluoro substituent, and the attachment of the thiadiazole and piperidine moieties. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Fluoro Substituent: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Thiadiazole and Piperidine Moieties: This step may involve nucleophilic substitution reactions, where the thiadiazole and piperidine derivatives are introduced under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Pharmacology: Studies can be conducted to investigate its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.
Materials Science: The compound’s unique chemical structure may make it suitable for use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and thiadiazole moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 4-quinazolinone and 2-methyl-4-quinazolinone, which are known for their biological activity.
Thiadiazole Derivatives: Compounds containing a thiadiazole ring, such as 1,2,4-thiadiazole-3,5-diamine, which have been studied for their pharmacological properties.
Uniqueness
7-Fluoro-3-({1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to the combination of its quinazolinone core, fluoro substituent, and thiadiazole-piperidine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2S/c1-13-22-17-11-15(21)3-4-16(17)19(27)26(13)12-14-5-8-25(9-6-14)20-23-18(24-29-20)7-10-28-2/h3-4,11,14H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSGVNDEUKIEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC(=NS4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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